1-(4-Bromo-2-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Overview

Description

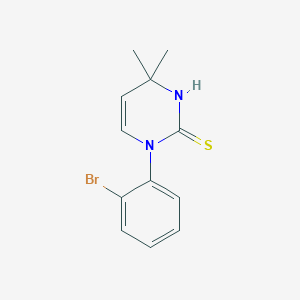

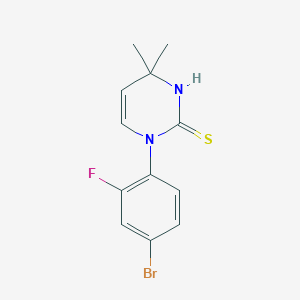

The compound “1-(4-Bromo-2-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a bromo and fluoro substituent on the phenyl ring and a thiol (-SH) group attached to the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a phenyl ring with bromo and fluoro substituents, and a thiol group attached to the pyrimidine ring . The presence of these functional groups would likely influence the compound’s reactivity and interactions.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromo and fluoro substituents on the phenyl ring could potentially undergo substitution reactions. The thiol group is a nucleophile and could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and fluoro substituents would likely make the compound relatively dense and could influence its boiling and melting points .Scientific Research Applications

Chemical Structure and Properties

1-(4-Bromo-2-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound that belongs to the class of dihydropyrimidines, known for their versatile chemical properties and applications in various scientific research areas. Although the specific compound is not directly mentioned in available research, compounds with similar structures have been studied for their chemical properties and potential applications. For instance, 1,4-dihydropyrimidines exhibit a range of chemical behaviors due to their unique structural features, such as the ability to form hydrogen bonds and interact with various biological targets (Ravikumar & Sridhar, 2005).

Synthesis and Crystallography

The synthesis of dihydropyrimidine derivatives, including those with bromo-fluorophenyl groups, has been a subject of interest due to their potential biological activities and applications in drug design. For example, the synthesis of similar compounds through methods like the Biginelli reaction highlights their importance in medicinal chemistry (Namazi, Mirzaei, & Azamat, 2001). Crystallographic studies provide insights into their molecular conformations, which are crucial for understanding their reactivity and interactions with biological molecules.

Mechanofluorochromism

Some dihydropyrimidine derivatives demonstrate mechanofluorochromic properties, changing their fluorescence upon mechanical stimuli. This phenomenon is of interest for developing sensors, optical materials, and understanding stress-responsive materials. The study of such properties in compounds like dimethyl 1,3-bis(4-bromophenyl)-2-phenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate provides a foundation for exploring similar behaviors in related compounds, including 1-(4-Bromo-2-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (Liu et al., 2017).

Biological Applications

The structural analogy of 1-(4-Bromo-2-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol to other dihydropyrimidines suggests potential biological activities, such as antimicrobial, antitubercular, and antihypertensive effects. Research on dihydropyrimidine derivatives reveals their broad spectrum of biological activities, making them attractive targets for pharmaceutical development (Gomha et al., 2020; Trivedi et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as “(2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid”, have been shown to target aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of complications in diabetes.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially inhibiting its activity and thus affecting the metabolic pathway .

properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFN2S/c1-12(2)5-6-16(11(17)15-12)10-4-3-8(13)7-9(10)14/h3-7H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFOSUSPBBJQLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=C(C=C(C=C2)Br)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate](/img/structure/B3084216.png)

![[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B3084231.png)

![[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B3084234.png)

![[[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid](/img/structure/B3084241.png)

![[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid](/img/structure/B3084243.png)

![[(2-Oxo-2-thiomorpholin-4-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3084254.png)

-amino]acetic acid](/img/structure/B3084261.png)

![[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B3084265.png)

-amino]acetic acid](/img/structure/B3084268.png)

-amino]acetic acid](/img/structure/B3084275.png)